5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with benzylidene and pyridinylmethyl substituents, makes it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-24-16-8-7-15(17(11-16)25-4-2)10-18-19(23)22(20(26)27-18)13-14-6-5-9-21-12-14/h5-12H,3-4,13H2,1-2H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWNYFZVSRDTN-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CN=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CN=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-diethoxybenzaldehyde with 3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation through interaction with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dimethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2,4-dichlorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2,4-dinitrobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the 2,4-diethoxybenzylidene group in 5-(2,4-diethoxybenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one imparts unique electronic and steric properties, which can influence its biological activity and reactivity. This makes it distinct from other similar compounds with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
